molecular formula C7H10N2O2S B13302628 (3R)-3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanoic acid

(3R)-3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanoic acid

Cat. No.: B13302628
M. Wt: 186.23 g/mol
InChI Key: HAQIUSFFHRTCTB-RXMQYKEDSA-N
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Description

(3R)-3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanoic acid is a chiral amino acid derivative featuring a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanoic acid typically involves the condensation of a thiazole derivative with an appropriate amino acid precursor. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . This reaction can be adapted to synthesize the desired thiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the amino group may produce primary or secondary amines.

Scientific Research Applications

(3R)-3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein engineering.

    Industry: The compound can be used in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and amino acid moiety can participate in hydrogen bonding, electrostatic interactions, and hydrophobic interactions, which contribute to its biological activity. The compound may modulate the activity of enzymes or receptors by binding to their active sites or allosteric sites, thereby influencing cellular pathways and physiological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R)-3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanoic acid is unique due to the presence of the thiazole ring, which imparts distinct electronic and steric properties. These properties can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

IUPAC Name

(3R)-3-amino-3-(5-methyl-1,3-thiazol-2-yl)propanoic acid

InChI

InChI=1S/C7H10N2O2S/c1-4-3-9-7(12-4)5(8)2-6(10)11/h3,5H,2,8H2,1H3,(H,10,11)/t5-/m1/s1

InChI Key

HAQIUSFFHRTCTB-RXMQYKEDSA-N

Isomeric SMILES

CC1=CN=C(S1)[C@@H](CC(=O)O)N

Canonical SMILES

CC1=CN=C(S1)C(CC(=O)O)N

Origin of Product

United States

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